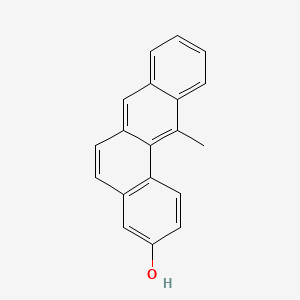
12-Methylbenz(a)anthracen-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
12-Methylbenz(a)anthracen-3-ol is a polycyclic aromatic hydrocarbon (PAH) with a hydroxyl group attached to the third carbon of the anthracene ring system. This compound is known for its complex structure and significant biological activity, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 12-Methylbenz(a)anthracen-3-ol typically involves multi-step organic reactions. One common method includes the Friedel-Crafts alkylation of benz(a)anthracene with methyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. This is followed by hydroxylation using reagents such as potassium permanganate or osmium tetroxide under controlled conditions .
Industrial Production Methods
Industrial production of this compound is less common due to its specialized applications. when required, it is produced using similar synthetic routes but scaled up with optimized reaction conditions to ensure higher yields and purity .
Chemical Reactions Analysis
Types of Reactions
12-Methylbenz(a)anthracen-3-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the aromatic ring system.
Common Reagents and Conditions
Oxidation: Potassium permanganate, osmium tetroxide.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogens, nitrating agents, and sulfonating agents under acidic conditions.
Major Products
The major products formed from these reactions include hydroxylated derivatives, quinones, and various substituted aromatic compounds .
Scientific Research Applications
12-Methylbenz(a)anthracen-3-ol has several applications in scientific research:
Chemistry: Used as a model compound to study the behavior of PAHs in various chemical reactions.
Biology: Investigated for its interactions with biological macromolecules like DNA and proteins.
Medicine: Studied for its potential carcinogenic and mutagenic effects, making it a valuable compound in cancer research.
Mechanism of Action
The biological activity of 12-Methylbenz(a)anthracen-3-ol is primarily due to its ability to form reactive intermediates that can interact with cellular components. The compound undergoes metabolic activation to form epoxides and diol-epoxides, which can bind to DNA and proteins, leading to mutagenic and carcinogenic effects. The primary molecular targets include DNA, where it forms adducts that can cause mutations .
Comparison with Similar Compounds
Similar Compounds
- 7,12-Dimethylbenz(a)anthracene
- Benzo(a)pyrene
- Chrysene
Uniqueness
12-Methylbenz(a)anthracen-3-ol is unique due to its specific hydroxylation pattern, which influences its reactivity and biological activity. Compared to similar compounds, it has distinct metabolic pathways and forms unique DNA adducts, making it a valuable compound for studying specific types of chemical and biological interactions .
Properties
CAS No. |
16053-79-5 |
|---|---|
Molecular Formula |
C19H14O |
Molecular Weight |
258.3 g/mol |
IUPAC Name |
12-methylbenzo[a]anthracen-3-ol |
InChI |
InChI=1S/C19H14O/c1-12-17-5-3-2-4-13(17)10-15-7-6-14-11-16(20)8-9-18(14)19(12)15/h2-11,20H,1H3 |
InChI Key |
NDQOBONPTUTUSI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC3=CC=CC=C13)C=CC4=C2C=CC(=C4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















